4-(Fluoromethylidene)cyclohexan-1-amine
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Overview
Description
4-(Fluoromethylidene)cyclohexan-1-amine is an organic compound with the molecular formula C7H12FN It is a cyclohexane derivative where a fluoromethylidene group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethylidene)cyclohexan-1-amine typically involves the introduction of a fluoromethylidene group to a cyclohexane ring. One common method is the reaction of cyclohexanone with a fluorinating agent in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalyst: A catalyst such as a Lewis acid to promote the fluorination process.
Solvent: An appropriate solvent like dichloromethane or acetonitrile to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethylidene)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
4-(Fluoromethylidene)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethylidene)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluoromethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic addition or substitution reactions, depending on the environment and reactants present.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 4-(Fluoromethylidene)cyclohexan-1-amine.
Cyclohexylamine: A related amine compound with different functional groups.
Fluorocyclohexane: A fluorinated cyclohexane derivative.
Uniqueness
This compound is unique due to the presence of the fluoromethylidene group, which imparts distinct chemical properties
Properties
IUPAC Name |
4-(fluoromethylidene)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-5-6-1-3-7(9)4-2-6/h5,7H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQLYOJPOZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CF)CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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